
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a complex organic compound with the molecular formula C14H13N5 This compound is notable for its unique structure, which includes a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminopyrimidine with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are used in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or amines can be used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminopyrimidine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the cyclobutane and pyridine rings.
Pyridine-2-yl derivatives: Compounds with similar pyridine structures but different substituents.
Cyclobutanecarbonitrile derivatives: Compounds with the cyclobutane ring and nitrile group but different aromatic substituents.
Uniqueness
1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H13N5 |
|---|---|
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19) |
Clave InChI |
WHWWEBHLZGOCCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


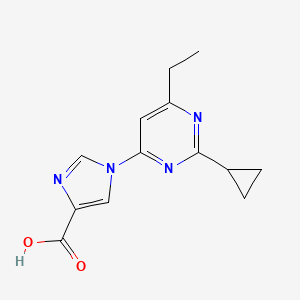

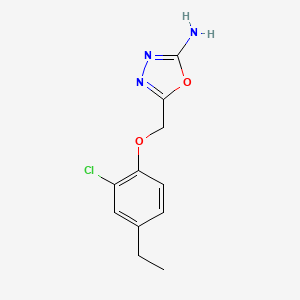
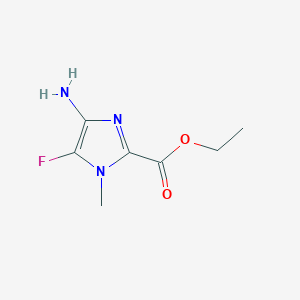

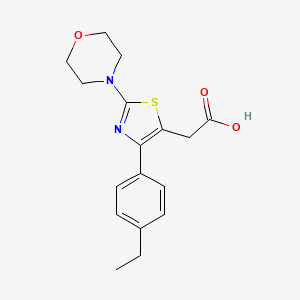
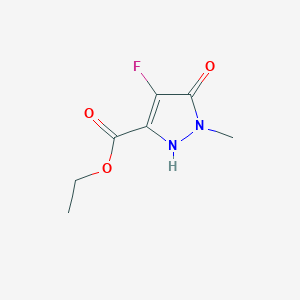


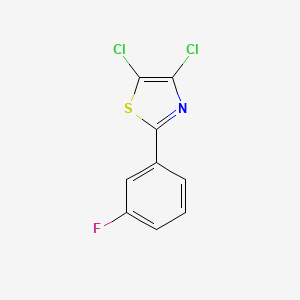
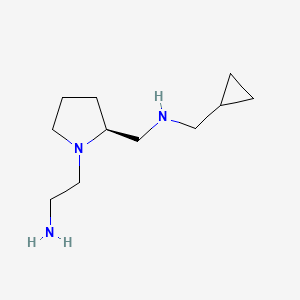


![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
